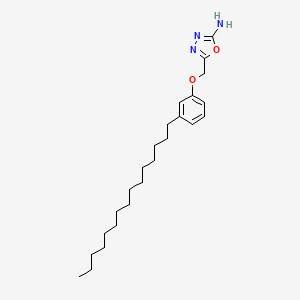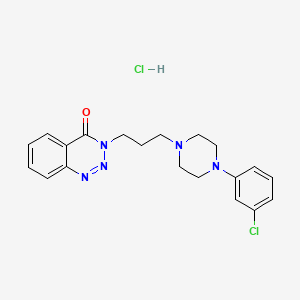
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazinone core and a piperazine moiety linked to a chlorophenyl group. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the benzotriazinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached to the piperazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride form by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one derivatives: Compounds with similar benzotriazinone cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings linked to various functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups attached to different molecular frameworks.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride is unique due to its specific combination of a benzotriazinone core, piperazine moiety, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
91532-02-4 |
|---|---|
分子式 |
C20H23Cl2N5O |
分子量 |
420.3 g/mol |
IUPAC 名称 |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
InChI 键 |
WQYNAKRZFKCUJS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


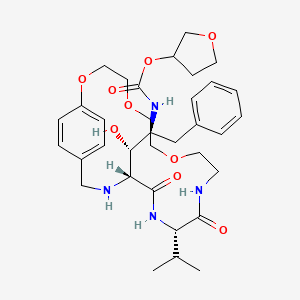




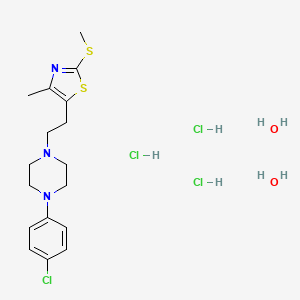
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
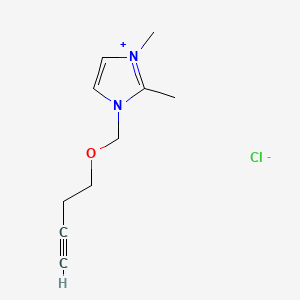
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
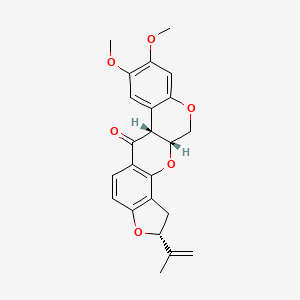
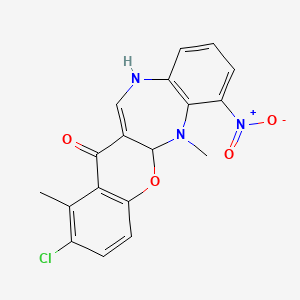
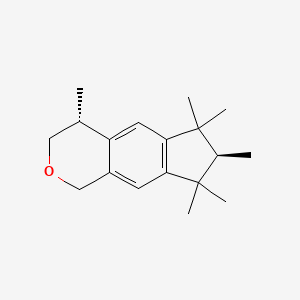
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
